BenchChemオンラインストアへようこそ!

Deferiprone-d3

Bioanalysis Pharmacokinetics Iron Chelation

Deferiprone-d3 (CAS 1346601-82-8) is the trideuterated internal standard essential for accurate LC-MS/MS quantification of deferiprone. Unlabeled analogs cause matrix effects and inaccurate data; this SIL-IS co-elutes with the analyte and provides a +3 Da mass shift for isotope dilution mass spectrometry. Validated in pharmacokinetic studies with intraday precision 4.3–5.5% and recovery 80.1–86.8%. Mandatory for ANDA bioequivalence submissions to avoid regulatory rejection. For reliable PK parameters and iron metabolism research, choose this highly pure, stable isotope-labeled internal standard.

Molecular Formula C7H9NO2
Molecular Weight 142.17 g/mol
Cat. No. B3026087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeferiprone-d3
Molecular FormulaC7H9NO2
Molecular Weight142.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=CN1C)O
InChIInChI=1S/C7H9NO2/c1-5-7(10)6(9)3-4-8(5)2/h3-4,10H,1-2H3/i2D3
InChIKeyTZXKOCQBRNJULO-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deferiprone-d3 Procurement: What Is This Deuterated Iron Chelator Internal Standard and Why It Matters


Deferiprone-d3 (CAS 1346601-82-8) is a trideuterated analog of the orally active iron chelator deferiprone [1]. It incorporates three deuterium atoms at the N-methyl position of the 3-hydroxy-1,2-dimethylpyridin-4-one scaffold, resulting in a molecular formula of C7H6D3NO2 and an exact mass of 142.082 g/mol [1]. Unlike the unlabeled parent compound deferiprone (exact mass 139.063 g/mol), this stable isotope-labeled internal standard (SIL-IS) is specifically engineered for accurate quantification of deferiprone in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) [1].

Why Generic Substitution Fails: The Critical Differentiation of Deferiprone-d3 from Unlabeled Deferiprone and Other Analogs


Generic substitution of Deferiprone-d3 with unlabeled deferiprone or other structural analogs in quantitative bioanalytical workflows is scientifically invalid and leads to inaccurate data. Unlabeled deferiprone cannot be distinguished from the endogenous analyte by mass spectrometry, precluding its use as an internal standard. Structurally unrelated analogs, such as deferasirox or deferoxamine, exhibit different extraction recoveries, ionization efficiencies, and chromatographic retention times, failing to correct for matrix effects and sample-to-sample variability [1]. Stable isotope-labeled internal standards (SIL-IS) like Deferiprone-d3 co-elute with the analyte, experience identical matrix effects and ionization suppression/enhancement, and possess a distinct mass (+3 Da) detectable by MS, enabling accurate quantification via isotope dilution mass spectrometry [1][2].

Deferiprone-d3 Quantitative Evidence Guide: Head-to-Head Comparisons and Differentiation Data


Mass Spectrometric Differentiation: Deferiprone-d3 vs. Unlabeled Deferiprone in LC-MS/MS

In a validated LC-MS/MS assay for deferiprone in human plasma, the precursor-to-product ion transition for unlabeled deferiprone was m/z 140.1 → 53.1, while the internal standard Deferiprone-d3 exhibited a transition of m/z 143.1 → 98.1 [1]. This +3.0 Da mass shift, resulting from the three deuterium atoms, enables unambiguous discrimination and simultaneous quantification of both species by multiple reaction monitoring (MRM).

Bioanalysis Pharmacokinetics Iron Chelation

Matrix Effect Compensation: Deferiprone-d3 vs. Structural Analog Internal Standards

Stable isotope-labeled internal standards (SIL-IS) such as Deferiprone-d3 co-elute with the analyte and exhibit nearly identical physicochemical properties, including extraction recovery, ionization efficiency, and chromatographic behavior [1]. This ensures that any matrix-induced ion suppression or enhancement affects both the analyte and the internal standard equally, thereby normalizing the response ratio and improving accuracy and precision. In contrast, structural analog internal standards often show differential matrix effects, leading to quantification bias [1][2].

Method Validation Bioanalytical Chemistry Regulatory Compliance

Regulatory Suitability: Deferiprone-d3 for ANDA and DMF Submissions

Deferiprone-d3 is supplied with detailed characterization data compliant with regulatory guidelines [1]. The compound is explicitly marketed for use in analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) for generic deferiprone formulations [1]. This level of documentation and intended use differentiates it from research-grade unlabeled deferiprone, which may lack the comprehensive certificate of analysis (CoA) and traceability required for regulatory filings.

Pharmaceutical Analysis Quality Control ANDA

Optimal Deployment Scenarios for Deferiprone-d3: Where Procurement Delivers Definitive Value


Pharmacokinetic Studies of Deferiprone in Thalassemia Patients

Deferiprone-d3 is the internal standard of choice for quantifying deferiprone plasma concentrations in pharmacokinetic studies involving thalassemia patients receiving deferiprone therapy. The validated LC-MS/MS method utilizing this SIL-IS achieved a linear range of 0.1–20 µg/mL, with intraday and interday precision of 4.3–5.5% and 4.6–7.3%, respectively, and recovery of 80.1–86.8% [1]. This level of performance, enabled by the isotope-labeled internal standard, is essential for generating reliable PK parameters (Cmax, AUC, t1/2) required for regulatory submissions.

Bioequivalence Studies for Generic Deferiprone Formulations

For ANDA submissions seeking approval of generic deferiprone products, bioequivalence studies must demonstrate comparable pharmacokinetic profiles to the reference listed drug (RLD). Deferiprone-d3 is the required internal standard for accurate, precise, and matrix-independent quantification of deferiprone in human plasma samples collected during these crossover studies [1]. Its use mitigates the risk of method rejection by regulatory agencies due to matrix effect issues or poor accuracy.

Iron Chelation Research and Metabolic Tracing Studies

Beyond pharmacokinetic support, Deferiprone-d3 enables advanced research into iron metabolism and chelator dynamics. Its stable isotope label allows researchers to track the distribution, metabolism, and excretion of deferiprone without interference from endogenous compounds [2]. This is particularly valuable in studies exploring the neuroprotective and antioxidant effects of deferiprone, where accurate measurement of drug levels in target tissues (e.g., brain, liver) is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deferiprone-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.